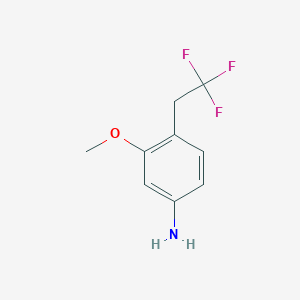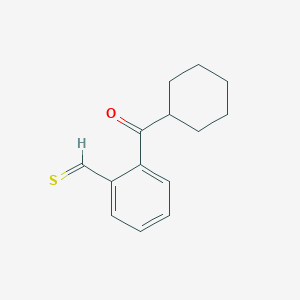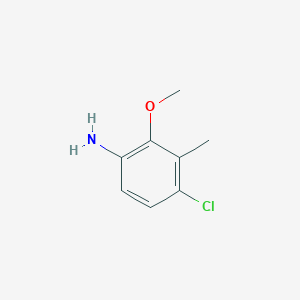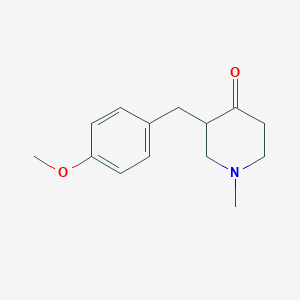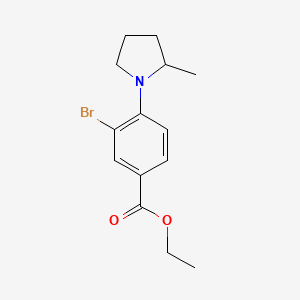
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a chemical compound with the following structure:
Structure: C17H20BrNO2
This compound belongs to the class of benzoate derivatives and contains a bromine atom attached to the benzene ring. It also features an ethyl ester group and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes: The synthesis of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate involves several steps. One common synthetic route includes the bromination of 3-(2-methylpyrrolidin-1-yl)benzoic acid followed by esterification with ethanol. The reaction proceeds as follows:
Bromination: 3-(2-methylpyrrolidin-1-yl)benzoic acid reacts with bromine to introduce the bromine atom at the benzylic position.
Esterification: The resulting brominated intermediate is then treated with ethanol and an acid catalyst to form the desired ethyl ester.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods described above.
Análisis De Reacciones Químicas
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol group can lead to the formation of the corresponding carboxylic acid.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Biological Studies: Investigating its interactions with biological targets.
Industry: Used as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is unique in its structure, similar compounds include other benzoate derivatives with different substituents.
Propiedades
Número CAS |
1131594-58-5 |
|---|---|
Fórmula molecular |
C14H18BrNO2 |
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C14H18BrNO2/c1-3-18-14(17)11-6-7-13(12(15)9-11)16-8-4-5-10(16)2/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
MDDZJPQWMCQCAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


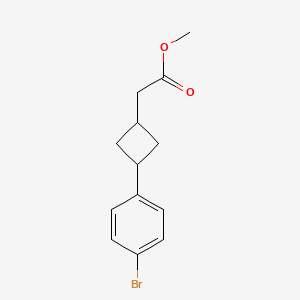
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)


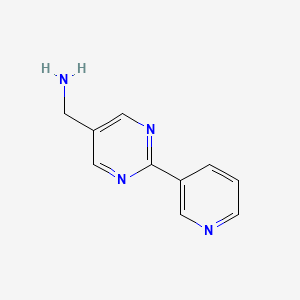
![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)

